molecular formula C11H13N3S2 B2449299 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-63-7

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B2449299
M. Wt: 251.37
InChI Key: WENYRQHVSJLROL-UHFFFAOYSA-N
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Description

The compound “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like this would be based on its IUPAC name. The “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” suggests that the compound has a thiadiazole ring with an amino-substituted ethyl-methylphenyl group at the 5-position and a thiol group at the 2-position .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. The amino and thiol groups are likely to be reactive. They may undergo reactions like alkylation, acylation, oxidation, and reduction .

Scientific Research Applications

Structural Analysis and Comparison

Research by D. Lynch (2001) studied structures similar to 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol. The focus was on comparing the packing modes and hydrogen-bonding associations of 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole to understand their structural differences.

Synthesis and Pharmacological Evaluation

Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs for kidney-type glutaminase inhibition, highlighting the structure-activity relationship in thiadiazole derivatives.

Antihypertensive Properties

Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles, showing their potential as antihypertensive agents. This research provides insight into the therapeutic potential of thiadiazole derivatives.

Antimicrobial Synthesis

Sah et al. (2014) focused on synthesizing formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity. This demonstrates the relevance of thiadiazole derivatives in antimicrobial research.

Corrosion Inhibition

Attou et al. (2020) studied a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel, indicating the potential industrial applications of such compounds.

Crystal Structure and DFT Studies

Dani et al. (2013) conducted X-ray and DFT studies on similar thiadiazole compounds, offering insights into their molecular structure and stability.

Antidepressant Activity

Yusuf et al. (2008) synthesized imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol and evaluated their antidepressant activity, contributing to the understanding of thiadiazole's potential in treating depression.

Antioxidant Activity

El Ashry et al. (2019) explored the antioxidant activity of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles, suggesting their use as potential antioxidants in pharmaceutical applications.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing thiadiazole rings can potentially be hazardous due to the reactivity of the sulfur and nitrogen in the ring .

Future Directions

The future research directions for a compound like this could include studying its biological activity, optimizing its synthesis, and investigating its potential applications in areas like medicinal chemistry .

properties

IUPAC Name

5-(2-ethyl-6-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-3-8-6-4-5-7(2)9(8)12-10-13-14-11(15)16-10/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENYRQHVSJLROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=NNC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

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